Styrylcarbamic acid methyl ester

Übersicht

Beschreibung

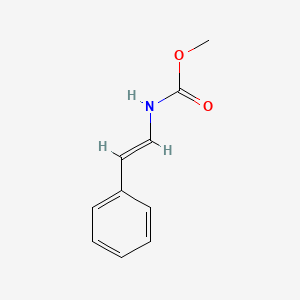

Styrylcarbamic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is known for its unique chemical structure, which includes a styryl group (a phenyl ring attached to an ethylene group) and a carbamic acid methyl ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Styrylcarbamic acid methyl ester can be synthesized through several methods One common method involves the reaction of styrylcarbamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid

Another method involves the use of acid chlorides. Styrylcarbamic acid can be converted to its acid chloride derivative using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with methanol in the presence of a base, such as pyridine, to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Styrylcarbamic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield styrylcarbamic acid and methanol.

Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.

Substitution: Amines or other nucleophiles in the presence of a base, such as triethylamine, are used.

Major Products Formed

Hydrolysis: Styrylcarbamic acid and methanol.

Reduction: The corresponding alcohol.

Substitution: Amides or other substituted products.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

a. Medicinal Chemistry

Styrylcarbamic acid methyl ester is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research has indicated that derivatives of carbamic acid esters can exhibit significant activity against certain diseases, including neurodegenerative disorders due to their ability to inhibit specific enzymes like acetylcholinesterase .

b. Biological Studies

This compound is utilized in biological studies to understand its interaction with neurotransmitter receptors. Its structural similarity to neurotransmitters makes it a valuable tool in research related to synaptic transmission and receptor binding. Investigations into its pharmacological properties could lead to advancements in treatments for conditions such as Alzheimer's disease and other cognitive disorders .

Industrial Applications

a. Agrochemicals

this compound can serve as an intermediate in the synthesis of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides and pesticides. The compound's effectiveness in enhancing the performance of these chemicals is an area of ongoing research .

b. Coatings and Adhesives

In the coatings industry, this compound may be incorporated into formulations to enhance adhesion properties and durability. Its chemical properties allow it to act as a plasticizer or solvent, improving the overall performance of coatings used in various applications, from automotive to industrial finishes .

c. Lubricants and Metalworking Fluids

The compound's lubricating properties make it an excellent candidate for use in industrial lubricants and metalworking fluids. These applications benefit from its biodegradable nature and low toxicity profile, aligning with the growing demand for environmentally friendly products .

Case Studies

Case Study 1: Medicinal Chemistry Development

A study focused on synthesizing derivatives of this compound demonstrated its potential as a lead compound in developing acetylcholinesterase inhibitors. The synthesized compounds were tested for their inhibitory activity, showing promising results that could lead to further exploration in treating neurodegenerative diseases.

Case Study 2: Agricultural Application

Research conducted on the use of this compound as an active ingredient in pesticide formulations revealed enhanced efficacy against specific pests compared to traditional agents. The study highlighted the compound's ability to reduce application rates while maintaining effectiveness, supporting sustainability in agricultural practices.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Drug development; enzyme inhibition |

| Biological Studies | Neurotransmitter interaction studies |

| Agrochemicals | Herbicides; pesticides |

| Coatings | Adhesion enhancers; plasticizers |

| Lubricants | Biodegradable lubricants; metalworking fluids |

Wirkmechanismus

The mechanism of action of styrylcarbamic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the styryl group plays a crucial role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Styrylcarbamic acid methyl ester can be compared with other esters, such as ethyl acetate and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties.

List of Similar Compounds

- Ethyl acetate

- Methyl butyrate

- Isopropyl butyrate

These compounds differ in their alkyl or aryl groups attached to the ester functionality, leading to variations in their chemical behavior and applications.

Biologische Aktivität

Styrylcarbamic acid methyl ester (SCAME), a compound with the molecular formula C10H11NO2, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with SCAME, including its antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

SCAME is classified as a carbamate derivative. Its structure features a styryl group attached to a carbamic acid methyl ester, which contributes to its bioactivity. The chemical structure can be represented as follows:

Antioxidant Activity

Antioxidant activity is one of the key biological activities attributed to SCAME. Research indicates that compounds with similar structures often exhibit significant free radical scavenging abilities.

Case Study: Antioxidant Efficacy

In a study examining various bioactive compounds, SCAME was found to possess notable antioxidant properties, comparable to well-known antioxidants like ascorbic acid. The following table summarizes the antioxidant activities measured using different assays:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 75.4 ± 2.3 | 68.9 ± 3.1 |

| Ascorbic Acid | 92.1 ± 1.5 | 89.4 ± 2.0 |

These results suggest that SCAME can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Activity

SCAME has also been investigated for its antimicrobial properties against various pathogens. The compound demonstrated varying degrees of effectiveness against gram-positive and gram-negative bacteria.

Table: Antimicrobial Efficacy of SCAME

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The above data indicate that SCAME exhibits significant antimicrobial activity, particularly against fungal pathogens like Candida albicans.

Anticancer Potential

Emerging research has highlighted the potential of SCAME in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

- Induction of Apoptosis : SCAME has been shown to activate caspase pathways in cancer cell lines.

- Inhibition of Proliferation : It effectively reduces cell viability in various cancer types, including breast and colon cancer.

Case Study: SCAME in Cancer Treatment

A study conducted on breast cancer cell lines revealed that treatment with SCAME at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 70% compared to control). This effect was attributed to the compound's ability to induce oxidative stress within the cells.

Eigenschaften

IUPAC Name |

methyl N-[(E)-2-phenylethenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNKFMXAJGUPEA-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.